![molecular formula C16H16F2N4O3 B2872452 Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-10-0](/img/structure/B2872452.png)

Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

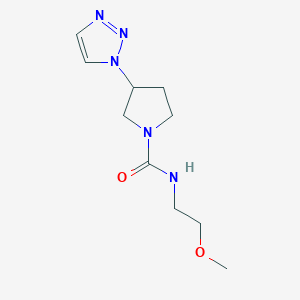

“Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and properties.Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The compounds showed promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The process often involves microwave-mediated, catalyst-free synthesis, which is an eco-friendly method . This approach is significant for developing sustainable methodologies for synthesizing fused heterocyclic compounds, which are actively pursued in research due to their immense biological activities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the triazolopyrimidine derivatives exhibit numerous activities, including acting as inverse agonists and inhibitors for various enzymes and receptors . These activities are essential for the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Anticancer Research

The compound has been utilized in anticancer research, particularly in the synthesis of novel derivatives studied against human cancer cell lines. These derivatives can lead to cell death by apoptosis as they inhibit specific enzymes, demonstrating excellent anticancer activity .

Biological Activity Studies

The biological importance of triazolopyrimidine derivatives has led to the design of many methods for the synthesis of scaffolds that exhibit biological activity. These compounds have shown potential in studies against cancer cells, microbes, and various types of diseases in the human body .

Material Sciences

Apart from medicinal applications, these types of compounds also have various applications in material sciences. Their unique properties make them suitable for use in the development of new materials with specific characteristics .

Sustainable Chemistry

The eco-friendly synthesis methods for these compounds align with the principles of sustainable chemistry. The catalyst-free, additive-free methods under microwave conditions represent a significant advancement in the field, reducing the environmental impact of chemical synthesis .

作用機序

Target of Action

The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory processes . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound exerts its neuroprotective and anti-inflammatory properties by interacting with its targets and causing significant changes. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in neuroinflammation . Additionally, it interacts favorably with active residues of ATF4 and NF-kB proteins, which are involved in cellular stress responses and inflammation, respectively .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are implicated in neurodegenerative diseases . It also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

将来の方向性

The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds could be beneficial for the discovery of new drug candidates .

特性

IUPAC Name |

methyl 7-[2-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O3/c1-3-10-12(14(23)24-2)13(22-16(21-10)19-8-20-22)9-6-4-5-7-11(9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNAVHHFWBKASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)